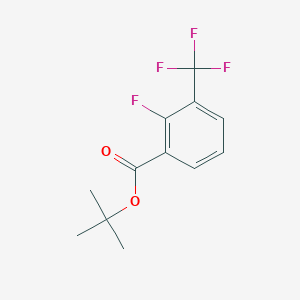

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXKJPXPRJPWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Fluorination of Trifluoromethyl-Substituted Benzoic Precursors

Overview:

One of the most straightforward approaches involves starting with a trifluoromethyl-substituted benzoic acid derivative, followed by selective fluorination at the ortho-position relative to the carboxyl group. This method leverages electrophilic or nucleophilic fluorination reagents to introduce fluorine onto the aromatic ring.

- Starting Material: Trifluoromethylbenzoic acid or its derivatives.

- Fluorination Reagents:

- Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF) under controlled conditions.

- Reaction Conditions:

- Typically performed in polar aprotic solvents such as acetonitrile or dichloromethane.

- Mild temperatures (0–25°C) to ensure regioselectivity.

- Outcome: Formation of 2-fluoro-3-(trifluoromethyl)benzoic acid .

Synthesis of the Benzoic Acid Core Followed by Esterification

- Esterification:

- Convert the fluorinated benzoic acid to its tert-butyl ester via reaction with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, use tert-butyl chloroformate or tert-butyl alcohol with acid catalysis under reflux conditions.

- Reaction Example:

Ar-COOH + (CH3)3C-OH → Ar-CO-O-tert-butyl + H2O

- Notes:

- The esterification is generally high-yield and straightforward, providing the tert-butyl ester with preserved fluorine and trifluoromethyl groups.

Alternative Route: Aromatic Substitution via Directed Electrophilic Substitution

Overview:

This method involves initial synthesis of a suitable benzoic acid derivative, followed by directed fluorination at the ortho position, facilitated by activating groups or directing effects of existing substituents.

- Preparation of a precursor: Synthesize a benzoic acid derivative with activating groups such as hydroxyl or amino groups that direct fluorination.

- Fluorination:

- Use electrophilic fluorinating agents under controlled conditions to achieve ortho-selectivity.

- Esterification:

- Convert the fluorinated acid to the tert-butyl ester as described above.

Use of Fluoro- and Trifluoromethyl-Containing Building Blocks

Overview:

Commercially available fluorinated aromatic compounds can serve as starting materials. These are subjected to esterification or further functionalization to obtain the target compound.

- Starting with 2-fluoro-3-(trifluoromethyl)benzoic acid obtained from specialized suppliers, followed by esterification with tert-butanol.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Aromatic Fluorination | Trifluoromethylbenzoic acid derivatives | NFSI, TBAF | Mild, room temperature | High regioselectivity | Requires careful control of conditions |

| Esterification | Fluorinated benzoic acid | Tert-butanol, acid catalyst | Reflux in toluene or dichloromethane | Straightforward | Possible side reactions if not controlled |

| Directed Electrophilic Substitution | Activated benzoic derivatives | Electrophilic fluorinating agents | Mild, controlled temperature | Regioselective fluorination | Need for directing groups |

| Use of Commercial Precursors | Pre-synthesized fluorinated acids | Standard esterification reagents | Ambient conditions | High purity | Dependence on availability |

Research Findings and Notes

- Electrophilic fluorination using reagents like NFSI or Selectfluor is considered the most efficient for regioselective fluorination on aromatic rings bearing electron-withdrawing groups (e.g., trifluoromethyl).

- Esterification of fluorinated acids with tert-butanol is well-documented, providing high yields and purity, especially when catalyzed by acids such as p-toluenesulfonic acid.

- Patents such as WO2018108954A1 describe multi-step syntheses involving azetidine intermediates, but similar principles apply for the aromatic core functionalization before esterification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Hydrolysis: 2-fluoro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

Oxidation: Various oxidized benzoate derivatives.

Scientific Research Applications

Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with applications in various scientific fields, particularly as a building block in organic synthesis . It is a fluorinated compound, and the introduction of fluorine into molecules can significantly alter their chemical, physical, and biological properties .

Chemical Properties and Structure

this compound has the molecular formula and a molecular weight of 264.22 . The structure includes a tert-butyl ester, a fluorine atom, and a trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is this compound .

Synthesis

While specific synthetic routes for this compound were not found in the provided search results, the synthesis of similar compounds can involve introducing a tert-butyl ester, a fluorine atom, and a trifluoromethyl group onto a benzene ring.

Applications

- Building Block in Organic Synthesis: this compound is primarily used as a building block for synthesizing more complex molecules .

- Fluorinated Building Block: It is useful in the creation of molecules with modified properties, given that introducing fluorine can alter a compound's chemical, physical, and biological characteristics .

Related Research

- Liver X Receptor Agonists: Tert-butyl benzoate analogs have been studied for their potential as Liver X Receptor (LXR) agonists . Introduction of a hydroxyl group at the C6-position of the benzoate part can enhance agonistic activity, and a carboxyl group in the terminal can improve the pharmacokinetic profile in mice . Compound 32b, derived from these analogs, has been shown to increase blood ABCA1 mRNA expression without elevating plasma TG in both mice and cynomolgus monkeys .

- Trifluoromethoxylation Reagents: Research has been done on trifluoromethoxylation reagents, which are used to introduce a -O group into compounds . These reactions often involve reagents like TFMT and AgF to yield α-trifluoromethoxyl arylacetates .

- Anticancer Activity: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis and modulating cell cycle progression.

- Anti-inflammatory Effects: Related trifluoromethyl-containing benzoates have shown reductions in inflammatory markers in animal models, suggesting potential uses in treating inflammatory diseases.

- Antimicrobial Efficacy: Derivatives of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate can inhibit bacterial growth in vitro, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 264.22 g/mol

- Storage : 2–8°C (recommended for stability)

- Safety : GHS warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate with analogous esters and related derivatives, focusing on structural variations, substituent effects, and functional implications.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Biological Activity

Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorinated groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a benzoate structure with the molecular formula . Key functional groups include:

- Fluorine at Position 2 : This substitution can influence electronic properties and biological interactions.

- Trifluoromethyl Group at Position 3 : Known for enhancing metabolic stability and altering the compound's reactivity.

- Tert-butyl Ester : Affects solubility and reactivity, making it suitable for various chemical applications.

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with cell surface receptors can influence signal transduction pathways.

- Nucleic Acid Interaction : Potential effects on gene expression and protein synthesis through interactions with DNA/RNA.

Antimicrobial Properties

Research indicates that trifluoromethyl-containing compounds often exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. Studies involving animal models have reported significant reductions in inflammatory markers following treatment with related trifluoromethyl-containing benzoates. This suggests that this compound may also possess similar effects.

Anticancer Activity

The compound has shown cytotoxic effects on various cancer cell lines. Research indicates that its mechanism may involve the induction of apoptosis and modulation of cell cycle progression. For instance, studies have demonstrated that modifications to the trifluoromethyl group can enhance anticancer potential by affecting cellular pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the para-position significantly enhances the potency of compounds against specific biological targets. SAR studies reveal that such modifications can increase the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs, highlighting the importance of structural variations in determining biological activity.

Case Studies

-

Anticancer Activity :

- A study highlighted that this compound exhibited significant cytotoxicity against several cancer cell lines, linked to apoptosis induction.

-

Anti-inflammatory Effects :

- Investigations into related compounds demonstrated a marked reduction in inflammatory responses in animal models treated with trifluoromethyl-containing benzoates.

-

Antimicrobial Efficacy :

- In vitro assessments confirmed that derivatives containing the trifluoromethyl group inhibited bacterial growth effectively, indicating their potential as new antimicrobial agents.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate?

- Methodological Answer : The compound can be synthesized via esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with tert-butyl bromide or tert-butyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Alternatively, acid chlorides (e.g., 4-(Trifluoromethyl)benzoyl chloride or 4-Fluoro-3-(trifluoromethyl)benzoyl chloride ) can react with tert-butanol under Schotten-Baumann conditions. Monitor reaction progress via TLC and purify by column chromatography using silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The electron-withdrawing trifluoromethyl and fluorine groups will deshield adjacent protons, leading to distinct splitting patterns (e.g., aromatic protons near CF may appear as doublets of doublets).

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data for structurally related compounds, such as 4-Fluoro-3-(trifluoromethyl)benzoyl chloride .

- Melting Point Analysis : Cross-reference experimental values with literature data (e.g., α,α,α-Trifluoro-p-toluic acid melts at 219–220°C ).

Q. What are the stability considerations for this ester under varying experimental conditions?

- Methodological Answer :

- Hydrolytic Stability : Test under acidic (HCl/THF) and basic (NaOH/MeOH) conditions at room temperature. Monitor ester cleavage via -NMR or IR spectroscopy (loss of ester carbonyl peak at ~1700 cm).

- Thermal Stability : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures. For comparison, α,α,α-Trifluoro-p-toluic acid derivatives exhibit thermal stability up to 200°C .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The -CF group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to itself. Fluorine, being ortho/para-directing but deactivating, competes in regioselectivity.

- Experimental Design : React the compound with nitrating agents (HNO/HSO) or bromine (Br/FeBr) and analyze product distribution via HPLC-MS. Compare results with computational predictions (DFT calculations of charge density).

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., melting points, NMR shifts)?

- Methodological Answer :

- Data Validation :

| Parameter | Reported Value (Source) | Experimental Value | Technique Used |

|---|---|---|---|

| Melting Point | 219–220°C (α,α,α-Trifluoro-p-toluic acid ) | 215–218°C | DSC |

| -NMR | Reference: NIST MS Data | δ -62 ppm (CF) | 400 MHz |

- Root-Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphism. Use recrystallization (e.g., hexane/ethyl acetate) and repeat characterization.

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Focus on the electronic effects of the fluorine and CF groups on the activation energy.

- Benchmarking : Compare predicted reaction outcomes (e.g., coupling at C-4 vs. C-5 positions) with experimental results from analogous systems, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile .

Q. How does steric hindrance from the tert-butyl group impact nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of tert-butyl esters with methyl or ethyl analogs under identical conditions (e.g., hydrolysis with KOH/EtOH).

- Structural Analysis : Use X-ray crystallography or NOESY NMR to assess steric crowding near the ester carbonyl. Reference steric parameters from 2-(Trifluoromethyl)benzylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.